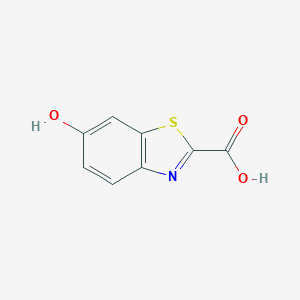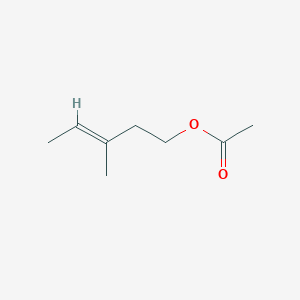
Methyl pentenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl pentenol is a chemical compound that is commonly used in scientific research for its unique properties. This compound is also known as 3-methyl-3-penten-2-ol and is a colorless liquid with a fruity odor. Methyl pentenol is widely used in various industries, including the pharmaceutical and chemical industries, due to its unique properties.
Mécanisme D'action
Methyl pentenol acts as a nucleophile in various chemical reactions. It can also undergo oxidation and reduction reactions. This compound can also act as a chiral auxiliary in asymmetric synthesis.
Effets Biochimiques Et Physiologiques
Methyl pentenol has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacteria and fungi. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl pentenol has various advantages for lab experiments. This compound is readily available and is relatively inexpensive. Additionally, it has a low toxicity and is easy to handle. However, methyl pentenol has some limitations. This compound has a low boiling point, which can make it difficult to handle in certain experiments. Additionally, it has a strong odor, which can be unpleasant for researchers.
Orientations Futures
There are various future directions for research involving methyl pentenol. One potential area of research is the development of new pharmaceuticals using this compound. Additionally, research could focus on the use of methyl pentenol in the production of new fragrances and flavorings. Further research could also explore the potential anti-inflammatory and analgesic effects of this compound. Finally, research could focus on the development of new synthesis methods for methyl pentenol that are more efficient and cost-effective.
Méthodes De Synthèse
Methyl pentenol can be synthesized through various methods, including the reaction of acrolein with isobutylene in the presence of a catalyst. This reaction produces 3-methyl-3-penten-2-ol as the main product. Another method involves the reaction of 3-methyl-2-butenal with hydrogen gas in the presence of a catalyst. This method produces a mixture of 3-methyl-3-penten-2-ol and 2-methyl-3-penten-2-ol.
Applications De Recherche Scientifique
Methyl pentenol is widely used in scientific research due to its unique properties. This compound is commonly used as a solvent in various chemical reactions. It is also used as a flavoring agent in the food industry. Additionally, methyl pentenol is used in the production of various pharmaceuticals and fragrances.
Propriétés
Numéro CAS |
1708-97-0 |
|---|---|
Nom du produit |
Methyl pentenol |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
[(E)-3-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h4H,5-6H2,1-3H3/b7-4+ |
Clé InChI |
FYLHKYNEKGQLFR-QPJJXVBHSA-N |
SMILES isomérique |
C/C=C(\C)/CCOC(=O)C |
SMILES |
CC=C(C)CCOC(=O)C |
SMILES canonique |
CC=C(C)CCOC(=O)C |
Autres numéros CAS |
1708-97-0 925-72-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



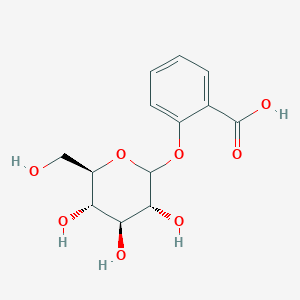
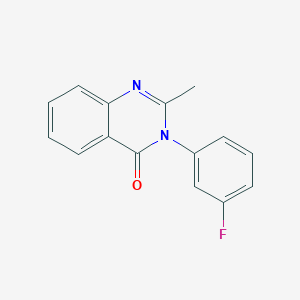
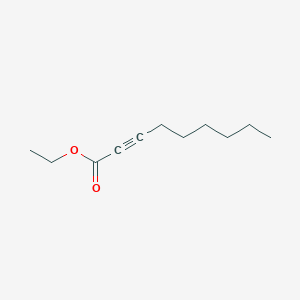
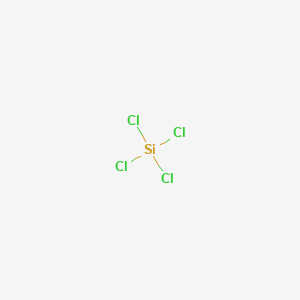
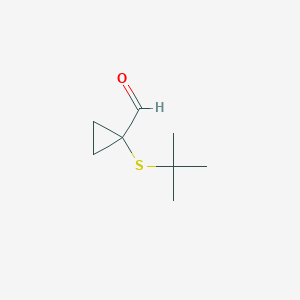
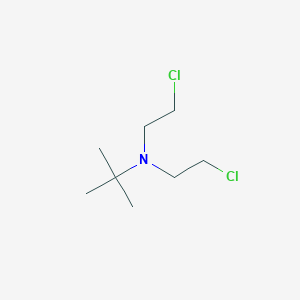
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)
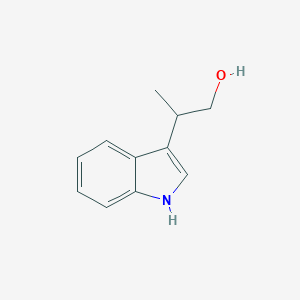
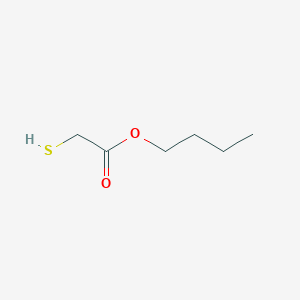
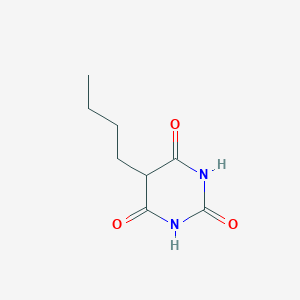
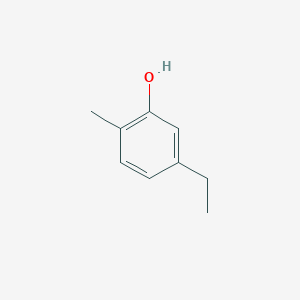
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)
